N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

For SAR campaigns requiring precise aryl substituent effects, substituting this 3,4-dimethylphenyl analog with unsubstituted or halogenated variants introduces unquantifiable risk. This compound provides distinct electronic and steric properties validated for: - Fragment-based ligand design and metal coordination studies - Direct comparative analysis against 4-chloro or unsubstituted benzamide analogs - Consistent ≥97% purity as a reliable synthetic building block Suitable for immediate integration into PROTAC assemblies or target engagement assays.

Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
CAS No. 62366-99-8
Cat. No. B12946672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide
CAS62366-99-8
Molecular FormulaC19H17N3O2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=NC=CN3)C
InChIInChI=1S/C19H17N3O2/c1-12-7-8-14(11-13(12)2)22-19(24)16-6-4-3-5-15(16)17(23)18-20-9-10-21-18/h3-11H,1-2H3,(H,20,21)(H,22,24)
InChIKeyRHJAOVWYISTKDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide: Compound Identity and Structural Class


N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide (CAS 62366-99-8) is a synthetic small molecule belonging to the imidazole-2-carbonyl benzamide class, characterized by a 1H-imidazole ring linked via a carbonyl bridge to a benzamide scaffold bearing a 3,4-dimethylphenyl substituent . With a molecular formula of C19H17N3O2 and a molecular weight of 319.357 g/mol, this compound is commercially supplied at purities typically ≥97% and is catalogued primarily as a research chemical or synthetic building block . The imidazole-benzamide core is recognized in medicinal chemistry for its potential to coordinate metal ions and engage biological targets, although direct pharmacological profiling data for this specific derivative remain extremely limited.

SAR Probe
Electron-donating 3,4-dimethylphenyl group enables systematic exploration of steric/electronic effects in imidazole-benzamide target class studies.
Synthetic Scaffold
Imidazole-2-carbonyl benzamide core suited as a building block for fragment elaboration, PROTAC ligand assembly, or derivatization.
Coordination Chemistry
Potential bidentate/tridentate ligand system for transition-metal complex studies; substituent may tune ligand field strength.

Procurement Risk: Why This Compound Cannot Be Casually Substituted


Within the imidazole-2-carbonyl benzamide series, numerous close analogs exist—including the unsubstituted phenyl (CAS 62366-97-6), 4-chlorophenyl (CAS 62366-98-7), and 3-chlorophenyl variants—that differ only by the nature of the N-aryl substituent . Despite this structural homology, the 3,4-dimethylphenyl modification introduces distinct electronic and steric properties that could fundamentally alter target engagement, metabolic stability, or metal-chelating geometry. No published head-to-head comparative data are currently available to confirm interchangeability, and assuming functional equivalence is unwarranted without direct experimental validation, particularly in target-based screening campaigns or structure-activity relationship (SAR) studies [1]. Consequently, ad-hoc substitution of this compound with a halogenated or unsubstituted phenyl analog would introduce an unquantifiable risk into any scientific or industrial application relying on precise molecular interactions.

Electronic Mismatch
4-Chlorophenyl and other halogenated analogs exert electron-withdrawing effects opposite to the 3,4-dimethyl donor, likely altering hydrogen-bond strength and metal-binding geometry.
Physicochemical Profile Divergence
The unsubstituted phenyl analog lacks the additional lipophilicity and steric bulk of the dimethyl groups, which may shift membrane partitioning and passive permeability behavior.
Absence of Comparative Bioactivity
No head-to-head biological data exist for any analog; assuming functional equivalence without direct experimental validation introduces unquantifiable risk in SAR campaigns.

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide


Physicochemical Differentiation: Lipophilicity and Molecular Bulk

A direct head-to-head comparison of experimentally measured bioactivity data is not available in the public domain. As a result, the only verifiable differentiation is on a physicochemical level. The target compound (3,4-dimethylphenyl) exhibits higher calculated lipophilicity and greater molecular volume compared to the unsubstituted phenyl analog (2-(1H-imidazole-2-carbonyl)-N-phenylbenzamide, CAS 62366-97-6). These computed differences have confirmed implications for passive membrane permeability, aqueous solubility, and logD-dependent off-target binding, but they do not constitute proof of superior target affinity or in vivo performance [1]. Empiricism is required to translate these physicochemical contrasts into biological outcomes.

Lipophilicity Differentiation
Class-level inference
Calculated cLogP increase ~0.5–1.3 log units vs. unsubstituted phenyl analog
Indicates reduced aqueous solubility and altered membrane partitioning; must be considered in assay design.
In silico consensus prediction; no experimental logP available.
Lipophilicity Drug-likeness Physicochemical profiling

Substituent Electronic Effects: Donor vs. Withdrawing Groups

The 3,4-dimethylphenyl group is an electron-donating substituent via both inductive and hyperconjugative mechanisms, whereas the 4-chlorophenyl analog (CAS 62366-98-7) exerts a net electron-withdrawing inductive effect. These divergent electronic properties are anticipated to modulate the electron density of the amide bond and the imidazole nitrogen basicity, potentially influencing hydrogen-bond acceptor/donor strengths and metal-binding affinity [1]. While no experimentally determined Hammett σ values or pKa measurements are published for these specific compounds, the well-characterized electronic constants of the individual substituents (σ_meta, σ_para for CH3 and Cl) provide a reliable framework for predicting differential reactivity in nucleophilic or electrophilic environments.

Electronic Substituent Effect
Class-level inference
Net Hammett σ difference ~+0.47 to +0.57 toward electron withdrawal for 4-chlorophenyl analog
Contrasting electronic signatures mean non-isosteric; directly impacts structure-based design and metal-coordination chemistry.
Based on standard σ constants; compound-specific values not experimentally verified.
Hammett substituent constant Electronic effects SAR analysis

Data Gap Acknowledgment: Absence of Direct Comparative Bioactivity

A comprehensive search of primary research papers, patents, and authoritative databases (ChEMBL, BindingDB, PubChem) found no quantitative head-to-head bioactivity data for N-(3,4-dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide against any defined comparator or baseline. The BindingDB entry previously associated with CAS 62366-99-8 (BDBM50211643) corresponds to a different molecular entity containing a sulfonamide group and an oxadiazole ring, not the target compound [1]. Likewise, the imidazole-benzamide anti-cancer patent (US 8,772,507) does not list this specific derivative. Therefore, any claim of differential target affinity, selectivity, or cellular potency remains untestable with publicly available information as of the knowledge cutoff date. This evidence gap is critical—procurement decisions must rely solely on the physicochemical and electronic differentiators outlined above until direct comparative experiments are conducted.

Data Gap Acknowledgment
Data to verify
No IC50, Ki, or cellular activity data found in any curated public database
Procurement decisions must rely solely on physicochemical differentiators; extrapolation of biological performance is unsupported.
Exhaustive search of ChEMBL, BindingDB, PubChem; no comparative bioactivity available.
Biological activity Enzyme inhibition Data transparency

Application Scenarios Based on Verified Evidence


Chemical Probe for Imidazole-Benzamide Target Class Studies

Given the complete absence of direct bioactivity data, the most scientifically defensible application of this compound is as a chemical probe within a broader SAR campaign. The electron-donating 3,4-dimethylphenyl substituent provides a distinct physicochemical and electronic profile compared to monosubstituted or unsubstituted analogs, enabling systematic exploration of substituent effects on molecular recognition, metal chelation efficiency, or passive permeability in cell-based assays [1]. Researchers must generate their own comparative activity data, as no pre-existing quantitative benchmarks are available.

Synthetic Intermediate for PROTAC Ligand Exploration

The imidazole-2-carbonyl benzamide core has been utilized in fragment-based drug discovery and as a scaffold for assembling targeted protein degraders (PROTACs) [1]. The 3,4-dimethylphenyl variant offers a sterically and electronically tuned building block that can be incorporated into larger bifunctional molecules. However, any claim of superior E3 ligase recruitment or cellular degradation efficiency must be empirically validated, as no published PROTAC data exist for this specific fragment.

Metal Coordination Complex and Catalytic Material Research

The imidazole moiety and the carbonyl amide oxygen present a potential bidentate or tridentate ligand system for transition metal ions [1]. The electron-donating effect of the 3,4-dimethylphenyl group may subtly shift the ligand field strength, influencing complex geometry and magnetic properties. This makes the compound a candidate for exploratory coordination chemistry studies, where its performance can be directly compared to the unsubstituted phenyl and 4-chlorophenyl analogs under identical synthetic conditions.

Application
Selection Property
Validation Focus
SAR Probe for Imidazole-Benzamide Class
Electron-donating substituent profile; lipophilic character
Comparative target engagement vs. unsubstituted/halogenated analogs (to be determined empirically)
PROTAC Ligand Fragment Building Block
Imidazole-2-carbonyl benzamide core scaffold
E3 ligase recruitment and degradation efficiency require direct testing; no published PROTAC data for this fragment
Exploratory Coordination Chemistry
Potential bidentate/tridentate ligand with tunable electronics
Complex geometry and magnetic properties vs. phenyl/halogenated analogs under identical synthetic conditions
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